cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Overview
Description
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a synthetic organic compound with the molecular formula C15H17FO3 This compound features a cyclohexane ring substituted with a carboxylic acid group and a 2-(2-fluorophenyl)-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Cyclohexane Ring: Starting with a cyclohexane derivative, the ring is functionalized to introduce the carboxylic acid group.
Introduction of the 2-(2-Fluorophenyl)-2-oxoethyl Group: This step involves the reaction of a fluorophenyl ketone with the cyclohexane derivative under controlled conditions to ensure the correct stereochemistry.
The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity. For example, palladium-catalyzed coupling reactions might be employed to introduce the fluorophenyl group .
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, optimizing for cost, efficiency, and safety. This might involve continuous flow reactors to maintain consistent reaction conditions and high-throughput screening to identify the most effective catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Uniqueness
The presence of the fluorine atom in cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs. This can lead to different biological activities and applications .
Properties
IUPAC Name |
(1R,3S)-3-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLCPDPIZQSHZ-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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